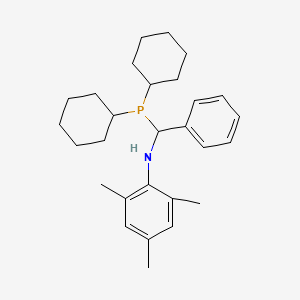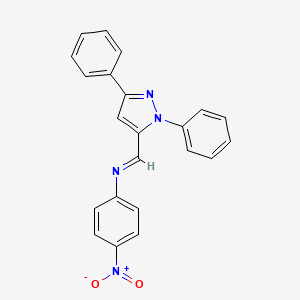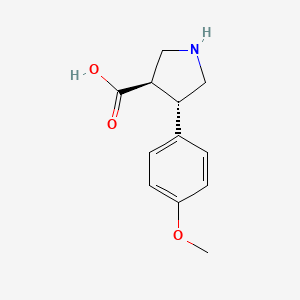
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline is a complex organic compound that features a phosphine ligand. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group enhances its reactivity and stability, making it a valuable component in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline typically involves the reaction of 2,4,6-trimethylaniline with a phosphine reagent. One common method includes the use of dicyclohexylphosphine and a phenylmethyl halide under anhydrous conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the phosphine group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous ether or THF.
Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst and are performed under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents.
Applications De Recherche Scientifique
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of new polymers and coatings.
Mécanisme D'action
The mechanism by which N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific application and the metal center used in the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: Another phosphine ligand with similar reactivity and applications.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use in cross-coupling reactions and as a ligand in various catalytic processes.
Uniqueness
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline is unique due to the presence of the 2,4,6-trimethylaniline moiety, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar phosphine ligands.
Propriétés
Formule moléculaire |
C28H40NP |
|---|---|
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
N-[dicyclohexylphosphanyl(phenyl)methyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C28H40NP/c1-21-19-22(2)27(23(3)20-21)29-28(24-13-7-4-8-14-24)30(25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4,7-8,13-14,19-20,25-26,28-29H,5-6,9-12,15-18H2,1-3H3 |
Clé InChI |
WTRHZIDZUHMTIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)



![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)

methyl butanoate](/img/structure/B12882046.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)

![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)

